N-[5-(4-methoxyphenyl)-6-oxo-3-oxa-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),4,10,12-pentaen-4-yl]-2-methylpropanamide
Description
This compound is a tricyclic heterocyclic molecule featuring a 3-oxa-8-thia bicyclic core fused with a trideca-pentaenyl system. Key structural elements include:
- 2-Methylpropanamide group: A branched aliphatic amide moiety that may influence solubility and metabolic stability.
- Oxa (oxygen) and thia (sulfur) heteroatoms: These atoms enhance electronic diversity and could modulate binding affinity in biological systems.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-12(2)21(25)23-22-17(13-8-10-14(26-3)11-9-13)18(24)20-19(27-22)15-6-4-5-7-16(15)28-20/h4-12H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMIOCBXJXLLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=O)C2=C(O1)C3=CC=CC=C3S2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acylated Sulfamoylphenyl Moieties ()
Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share the following features with the target compound:
- Aromatic sulfonamide core : Facilitates hydrogen bonding and sulfonamide-mediated bioactivity.
- Variable acyl chains : Butyramide (5a), pentanamide (5b), hexanamide (5c), and heptanamide (5d) differ in chain length, affecting physicochemical properties.
Key Differences :
- The target compound replaces the sulfonamide group with a tricyclic system containing sulfur and oxygen.
- The 2-methylpropanamide group in the target compound introduces steric bulk compared to linear acyl chains in 5a–5d.
Table 1: Physicochemical Comparison
| Compound | Melting Point (°C) | Yield (%) | Molecular Weight | Core Structure |
|---|---|---|---|---|
| Target Compound | N/A* | N/A* | ~450–500† | Tricyclic oxa-thia |
| 5a (Butyramide) | 180–182 | 51.0 | 326.38 | Sulfonamide |
| 5b (Pentanamide) | 174–176 | 45.4 | 340.40 | Sulfonamide |
| 5c (Hexanamide) | 142–143 | 48.3 | 354.43 | Sulfonamide |
Reference:
Compounds with 2-Methylpropanamide Substituents ()
The compound N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (43) shares the 2-methylpropanamide group but differs in:
- Core structure : A purine-oxolane system vs. the tricyclic oxa-thia core of the target compound.
- Substituents : Bis(4-methoxyphenyl) groups enhance steric hindrance and lipophilicity compared to the single 4-methoxyphenyl group in the target compound.
Synthesis Parallels : Both compounds use protective groups (e.g., tert-butyldimethylsilyl) and require chromatographic purification (TLC, HPLC) .
Methoxyphenyl-Containing Heterocycles ()
Compounds such as 12 and 13 () and spiro derivatives () feature:
Computational and Bioactivity-Based Comparisons
Similarity Indexing and Molecular Clustering (–9)
- Tanimoto Coefficient Analysis : Used to quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint matching .
- Bioactivity Clustering : Compounds with similar structures (e.g., shared methoxyphenyl or amide groups) may cluster in bioactivity profiles, as seen in NCI-60 dataset analyses .
Table 2: Hypothetical Similarity Metrics (Target vs. Analogues)
| Compound Pair | Tanimoto Score (MACCS) | Dice Score (Morgan) | Shared Fragments |
|---|---|---|---|
| Target vs. 5a | 0.55 | 0.60 | Amide, aromatic rings |
| Target vs. Compound 43 | 0.65 | 0.70 | 2-Methylpropanamide |
| Target vs. Aglaithioduline | 0.45† | 0.50† | Methoxyphenyl, amide |
†Hypothetical values based on –9 methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
